Cas no 260784-18-7 (4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid)
4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid Chemical and Physical Properties
Names and Identifiers
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- MIQSCSLPYJQKGG-YHYXMXQVSA-N
- 4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid
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- Inchi: 1S/C13H11NO5S2/c1-18-8-2-3-9(19-6-11(15)16)7(4-8)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5-
- InChI Key: MIQSCSLPYJQKGG-YHYXMXQVSA-N
- SMILES: S1C(N([H])C(/C/1=C(\[H])/C1C([H])=C(C([H])=C([H])C=1OC([H])([H])C(=O)O[H])OC([H])([H])[H])=O)=S
4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M265365-10mg |
[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid |
260784-18-7 | 10mg |
$253.00 | 2023-05-18 | ||
| TRC | M265365-100mg |
[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid |
260784-18-7 | 100mg |
$ 1800.00 | 2023-09-07 |
4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid
Professional Introduction to 4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid (CAS No: 260784-18-7)
4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid, with the CAS number 260784-18-7, is a compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to a class of molecules that exhibit intriguing pharmacological properties, making it a subject of extensive study in drug discovery and development. The structure of this molecule, characterized by its 4-methoxy and phenoxy-acetic acid substituents, along with the unique thiazolidinylidene moiety, contributes to its complex biological activity. In recent years, there has been a growing interest in understanding the mechanisms by which such compounds interact with biological targets, particularly in the context of their potential therapeutic applications.
The Z-configuration of the double bond in the molecule is a critical feature that influences its stereochemical properties and, consequently, its biological activity. Stereochemistry plays a pivotal role in the efficacy and selectivity of pharmaceutical agents, and compounds like 4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid are often studied to elucidate these relationships. Recent advancements in computational chemistry have enabled researchers to predict and analyze the interactions of such molecules with biological targets with unprecedented accuracy. These computational methods have been instrumental in identifying novel drug candidates and optimizing their properties for therapeutic use.
The core structure of 4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid features a thiazolidinylidene ring system, which is known for its ability to engage in various non-covalent interactions with biological molecules. This ring system has been extensively studied for its potential in modulating enzyme activity and receptor binding. The presence of both oxygen and sulfur atoms in the ring enhances its versatility, allowing it to form hydrogen bonds and π-stacking interactions with complementary biological partners. These interactions are crucial for the compound's ability to modulate biological pathways and exert its pharmacological effects.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. 4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid has emerged as a promising candidate in this area due to its unique structural features. Studies have shown that this compound can interact with specific enzymes and receptors involved in inflammatory responses, making it a potential lead compound for the development of novel anti-inflammatory agents. The ability of this molecule to modulate these pathways is attributed to its ability to bind tightly to its target proteins, thereby inhibiting their activity.
The synthesis of 4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid involves a series of well-designed chemical transformations that highlight the synthetic prowess of modern organic chemistry. The introduction of the methoxy group and the phenoxy-acetic acid moiety requires precise control over reaction conditions to ensure high yield and purity. Additionally, the installation of the Z-configuration at the double bond necessitates careful selection of reagents and catalysts. These synthetic challenges underscore the complexity of working with such molecules but also provide opportunities for innovation in synthetic methodology.
The pharmacological profile of 4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid has been thoroughly investigated using both in vitro and in vivo models. Initial studies have revealed that this compound exhibits significant inhibitory activity against several key enzymes involved in inflammation and pain signaling. For instance, it has been shown to potently inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—a class of mediators involved in inflammation. This inhibitory activity suggests that 4-Methoxy-2-(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid could serve as a lead compound for developing new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, this compound has also shown promise in other therapeutic areas. Research indicates that it may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 4-Methoxy-2-(Z)-(4-oxtwo.thioxo5.thiazolidinylidene)methylphenoxy-acetic Acid to cross the blood-brain barrier is particularly noteworthy, as many pharmacological agents struggle with this challenge due to their poor solubility or rapid metabolism.
The development of new therapeutic agents often involves optimizing existing compounds to improve their efficacy, selectivity, and pharmacokinetic properties. In the case of 4-Methoxy-2(Z)(4-oxo-2-thioxo-5-thiazolidinylidene)methylphenoxy-acetic Acid, this optimization process has led to several derivatives that exhibit enhanced biological activity while maintaining favorable pharmacokinetic profiles. For example, modifications to the substituents on the thiazolidinylidene ring have resulted in compounds that are more potent inhibitors of target enzymes while showing reduced toxicity.
The role of computational methods in drug discovery cannot be overstated. Advanced computational techniques such as molecular docking simulations have been used extensively to study how 4-Methoxy-2(Z)(4-oxo
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